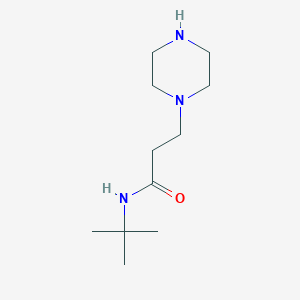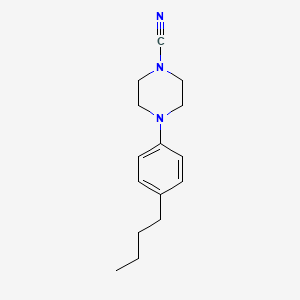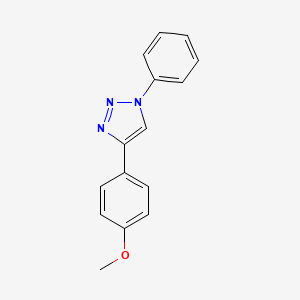
Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate typically involves the reaction of 1,2-amino alcohols with other reagents in a multicomponent reaction. One common method includes the metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . These reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures, and can yield high purity products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound may inhibit bacterial protein synthesis by binding to the ribosomal subunits . This interaction disrupts the normal function of the ribosome, leading to the inhibition of bacterial growth.
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
Methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
89248-81-7 |
|---|---|
分子式 |
C11H19NO4 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
methyl 7-(2-oxo-1,3-oxazolidin-4-yl)heptanoate |
InChI |
InChI=1S/C11H19NO4/c1-15-10(13)7-5-3-2-4-6-9-8-16-11(14)12-9/h9H,2-8H2,1H3,(H,12,14) |
InChI 键 |
VIGNJZOYTARCMM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCC1COC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


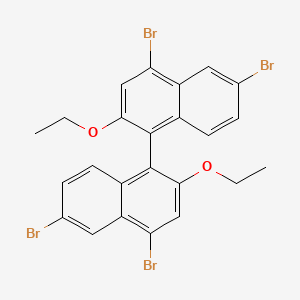
![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)

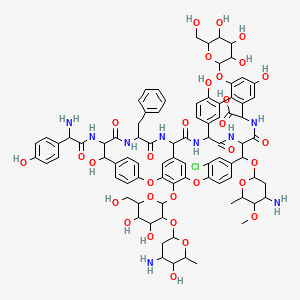
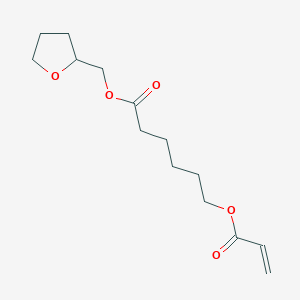
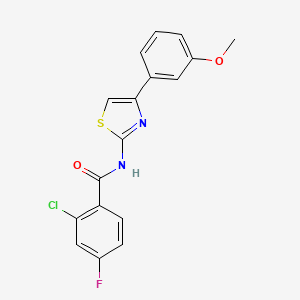
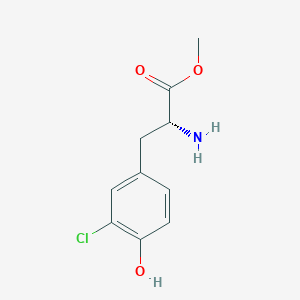

![[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene](/img/structure/B14135457.png)
